molecular formula C11H10N2O2 B6298602 Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate CAS No. 2096442-74-7

Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate

Cat. No. B6298602
CAS RN: 2096442-74-7
M. Wt: 202.21 g/mol
InChI Key: UDFARPBZMMSYLG-UHFFFAOYSA-N
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Description

“Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate” is a synthetic organic molecule with the molecular formula C11H10N2O2 . It has a molecular weight of 202.21 g/mol . This compound consists of a cyclopropane ring, a pyridine ring, and an ester functional group .


Molecular Structure Analysis

The molecular structure of this compound includes 15 heavy atoms, 6 of which are aromatic . It has 3 rotatable bonds, 4 H-bond acceptors, and no H-bond donors . The InChI Key for this compound is UDFARPBZMMSYLG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.01 cm/s . The compound is very soluble, with a solubility of 4.45 mg/ml or 0.022 mol/l .

Scientific Research Applications

Inhibition of Mycolic Acid Biosynthesis

Research has shown that certain cyclopropane fatty acids, like those related to Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate, can act as inhibitors of mycolic acid biosynthesis. This is significant for medical research as mycolic acids are crucial components in certain bacterial cell walls, such as those of mycobacteria (Hartmann et al., 1994).

Asymmetric Catalytic Cyclopropenation

Cyclopropanes and cyclopropenes play a pivotal role in organic synthesis. Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate is related to compounds used in asymmetric catalytic cyclopropenation processes, which are essential for creating various pharmaceuticals and agrochemicals (Imogaı̈ et al., 1998).

Cyclopropane Ring-Opening Reactions

The compound is closely related to molecules used in cyclopropane ring-opening reactions. These reactions are important in synthetic organic chemistry for the creation of various biologically active compounds (Patil et al., 2011).

Polymerization of Cyclic Monomers

Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate is akin to compounds involved in the polymerization of cyclic monomers. This is critical in the field of materials science for developing new polymers with unique properties (Moszner et al., 2003).

Oxidative Scission in Organic Chemistry

Compounds related to Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate are used in oxidative scission reactions. These reactions are valuable in organic synthesis, particularly in the modification and breakdown of complex molecules (Graziano et al., 1996).

Safety and Hazards

The compound has a safety signal word of “Warning” and carries hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-10(14)11(4-5-11)9-3-2-8(6-12)7-13-9/h2-3,7H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFARPBZMMSYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=NC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(5-cyanopyridin-2-YL)cyclopropane-1-carboxylate

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